molecular formula C13H21ClN2O3 B13770811 2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride CAS No. 68097-50-7

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride

Cat. No.: B13770811
CAS No.: 68097-50-7
M. Wt: 288.77 g/mol
InChI Key: ZQRGBXGDIYTCJP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride is a quaternary ammonium compound characterized by a dimethylaminoethyl ester group linked to a p-ethoxy-substituted carbanilic acid backbone, with a hydrochloride counterion.

CPHC, for instance, is a mydriatic and cycloplegic agent used in ophthalmology. Its IUPAC name, 2-(dimethylamino)ethyl (±)-1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, highlights its esterified structure with a cyclopentane ring and aromatic phenyl group . Pharmacopeial standards confirm its molecular formula as C₁₇H₂₅NO₃·HCl (327.85 g/mol) and purity requirements (98.0–102.0%) .

Properties

CAS No.

68097-50-7

Molecular Formula

C13H21ClN2O3

Molecular Weight

288.77 g/mol

IUPAC Name

2-[(4-ethoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H20N2O3.ClH/c1-4-17-12-7-5-11(6-8-12)14-13(16)18-10-9-15(2)3;/h5-8H,4,9-10H2,1-3H3,(H,14,16);1H

InChI Key

ZQRGBXGDIYTCJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride typically involves the reaction of p-ethoxycarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often incorporating automated systems for mixing, temperature control, and purification. The final product is typically obtained in high purity and is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl p-ethoxycarbanilate hydrochloride involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of CPHC (as the closest analog) with other dimethylaminoethyl- or hydrochloride-containing compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Application
CPHC C₁₇H₂₅NO₃·HCl 327.85 Dimethylaminoethyl ester, cyclopentane, phenyl group Ophthalmic cycloplegic/mydriatic agent
SzR-105 C₁₅H₂₀ClN₃O₂ 309.79 Quinoline carboxamide, dimethylaminopropyl chain Investigational kinase inhibitor
EDDP.perchlorate C₂₀H₂₄N·ClO₄ 377.87 Pyrrolinium core, diphenyl groups, perchlorate salt Analytical reference standard
2-(3,4-Dihydroxyphenyl)ethylamine HCl C₈H₁₂ClNO₂ 197.64 Catechol group, ethylamine backbone Neurotransmitter analog (dopamine)
Key Observations:
  • Backbone Diversity: CPHC and SzR-105 both feature dimethylamino groups but differ in backbone structure (cyclopentaneacetate vs. quinoline carboxamide).
  • Salt Forms : CPHC and EDDP.perchlorate utilize hydrochloride and perchlorate salts, respectively. The choice of counterion impacts solubility and stability; hydrochlorides are preferred in pharmaceuticals due to lower toxicity compared to perchlorates .
Efficacy and Mechanisms:
  • CPHC : Rapid-acting anticholinergic, inducing pupil dilation and paralysis of the ciliary muscle within 30–60 minutes .
  • 2-(3,4-Dihydroxyphenyl)ethylamine HCl : Structurally mimics dopamine, indicating applications in neurodegenerative disease research .

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